molecular formula C10H12Br2N2O2 B12975133 tert-Butyl (2,6-dibromopyridin-3-yl)carbamate

tert-Butyl (2,6-dibromopyridin-3-yl)carbamate

Cat. No.: B12975133
M. Wt: 352.02 g/mol
InChI Key: YYAUICQVVRBKMG-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dibromopyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H12Br2N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dibromopyridin-3-yl)carbamate typically involves the bromination of pyridine derivatives followed by the introduction of the carbamate group. One common method includes:

    Bromination: Starting with 2,6-dibromopyridine, the compound is subjected to bromination using bromine or a bromine source in the presence of a catalyst.

    Carbamate Formation: The brominated pyridine is then reacted with tert-butyl chloroformate and a base such as triethylamine to form the carbamate group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in tert-Butyl (2,6-dibromopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.

    Hydrolysis: tert-Butylamine and carbon dioxide.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.

    Biological Studies: Used in studies to understand the interactions of pyridine derivatives with biological systems.

Industry:

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dibromopyridin-3-yl)carbamate involves its interaction with molecular targets through its bromine and carbamate groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Comparison:

  • Functional Groups: tert-Butyl (2,6-dibromopyridin-3-yl)carbamate contains bromine atoms, which are not present in the similar compounds listed.
  • Reactivity: The presence of bromine atoms makes this compound more reactive in nucleophilic substitution reactions compared to its analogs.
  • Applications: While all these compounds have potential applications in synthesis and research, the specific properties of this compound make it particularly useful in studies involving halogenated pyridine derivatives.

Properties

Molecular Formula

C10H12Br2N2O2

Molecular Weight

352.02 g/mol

IUPAC Name

tert-butyl N-(2,6-dibromopyridin-3-yl)carbamate

InChI

InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15)

InChI Key

YYAUICQVVRBKMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Br)Br

Origin of Product

United States

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